![molecular formula C15H11Cl2N3O4 B11999165 2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes both nitro and chloro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 2-(4-chloro-2-nitrophenoxy)acetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 4-chlorobenzaldehyde under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Condensation Reagents: Aldehydes or ketones.
Major Products
Reduction: Formation of 2-(4-amino-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Condensation: Formation of hydrazones with different carbonyl compounds.
科学的研究の応用
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups may play a role in its biological activity by interacting with enzymes or receptors. The hydrazide group can form covalent bonds with target molecules, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-2-nitrophenoxy)acetic acid
- 4-chloro-2-nitrophenylacetic acid
- 2-(4-chloro-2,5-dimethylphenylthio)acetic acid
Uniqueness
2-(4-chloro-2-nitrophenoxy)-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C15H11Cl2N3O4 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
2-(4-chloro-2-nitrophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-3-1-10(2-4-11)8-18-19-15(21)9-24-14-6-5-12(17)7-13(14)20(22)23/h1-8H,9H2,(H,19,21)/b18-8+ |
InChIキー |
ZEQJWNCCLWAZRD-QGMBQPNBSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-(2-phenylethyl)ethanediamide](/img/structure/B11999090.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999092.png)

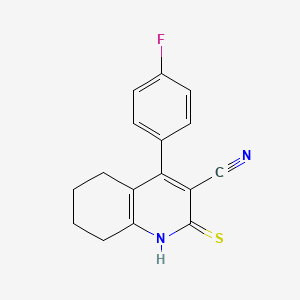

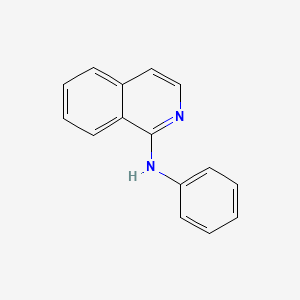
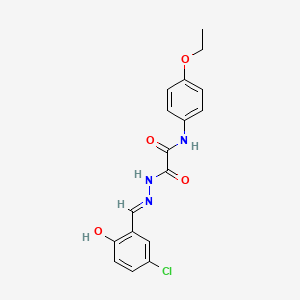
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)
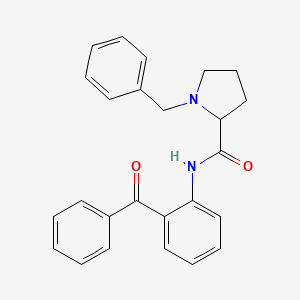
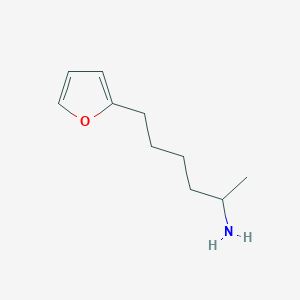
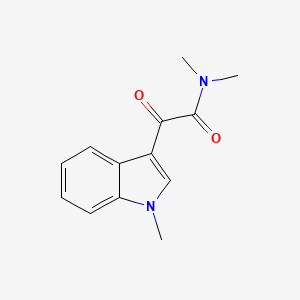
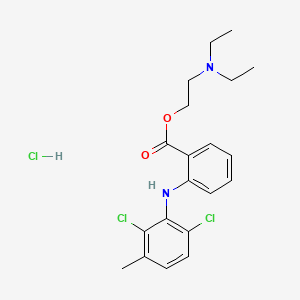
![methyl 4-[(E)-{2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11999174.png)
